N-(2-(1H-inden-3-yl)-1H-inden-3-yl)propanamide
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Overview
Description
N-(2-(1H-inden-3-yl)-1H-inden-3-yl)propanamide is a complex organic compound featuring two indene moieties connected via a propanamide linker. Indene derivatives are known for their diverse chemical properties and applications in various fields, including pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-inden-3-yl)-1H-inden-3-yl)propanamide typically involves multi-step organic reactions. One common approach is the condensation of 1H-indene-3-carbaldehyde with appropriate amines under controlled conditions. The reaction may involve catalysts such as ZnO nanoparticles to enhance yield and selectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would generally follow similar principles as laboratory methods, with optimizations for yield, cost, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-inden-3-yl)-1H-inden-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at the indene rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles for Friedel-Crafts reactions.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield indene ketones, while reduction could produce indene alcohols.
Scientific Research Applications
N-(2-(1H-inden-3-yl)-1H-inden-3-yl)propanamide has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(2-(1H-inden-3-yl)-1H-inden-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to active sites or altering protein conformation, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Known for its role in multicomponent reactions and synthesis of biologically active molecules.
1H-Inden-2-yl derivatives: Used in the synthesis of various heterocyclic compounds with significant biological activities.
Uniqueness
N-(2-(1H-inden-3-yl)-1H-inden-3-yl)propanamide is unique due to its dual indene structure, which imparts distinct chemical properties and potential biological activities. Its ability to undergo diverse chemical reactions and its applications in multiple research fields highlight its versatility.
Properties
IUPAC Name |
N-[2-(3H-inden-1-yl)-3H-inden-1-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO/c1-2-20(23)22-21-17-10-6-4-8-15(17)13-19(21)18-12-11-14-7-3-5-9-16(14)18/h3-10,12H,2,11,13H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKPXQJXCUVFPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(CC2=CC=CC=C21)C3=CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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